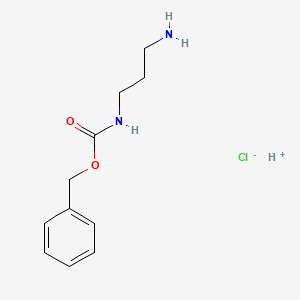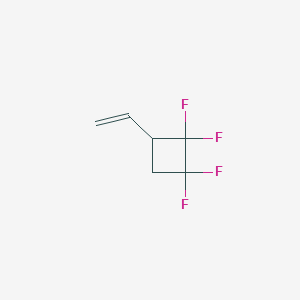
1,1,2,2-Tetrafluoro-3-vinylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is an organic compound with the molecular formula C6H6F4 It is a fluorinated cyclobutane derivative, characterized by the presence of four fluorine atoms and a vinyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane can be synthesized through the reaction of diazomethane and diazocyclopropane generated in situ. This reaction proceeds at the double bond of the substituent as a 1,3-dipolar cycloaddition to form the corresponding 1-pyrazolines . The reaction conditions typically involve the use of a solvent and controlled temperature to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazolines.
Common Reagents and Conditions
Diazomethane and Diazocyclopropane: These reagents are commonly used in cycloaddition reactions with this compound.
Thermolysis Conditions: High temperatures (340-400°C) are used to induce the loss of dinitrogen from cyclobutylpyrazolines.
Major Products Formed
1-Pyrazolines: Formed through 1,3-dipolar cycloaddition reactions.
Cyclopropyl Derivatives: Generated through thermolysis of cyclobutylpyrazolines.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-3-vinylcyclobutane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves its participation in cycloaddition reactions. The compound’s double bond and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates such as pyrazolines . These intermediates can undergo further transformations, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trifluoro-1-vinylcyclobutene: Another fluorinated cyclobutane derivative that undergoes similar cycloaddition reactions.
1,1,2,2-Tetrafluoroethane: A fluorinated ethane derivative with different chemical properties and applications.
Uniqueness
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is unique due to its specific arrangement of fluorine atoms and the presence of a vinyl group.
Propriétés
Numéro CAS |
356-77-4 |
|---|---|
Formule moléculaire |
C6H6F4 |
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
3-ethenyl-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C6H6F4/c1-2-4-3-5(7,8)6(4,9)10/h2,4H,1,3H2 |
Clé InChI |
UQQPBULGMCACDE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


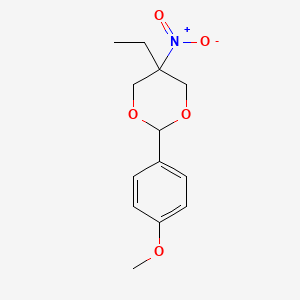
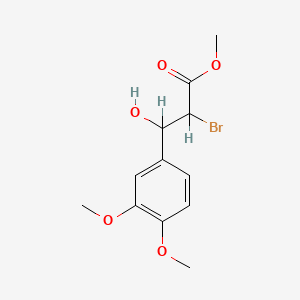
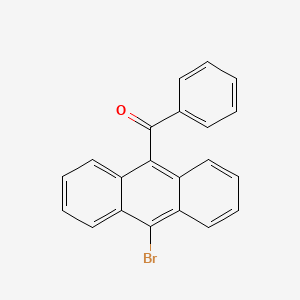
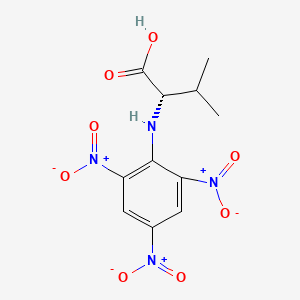
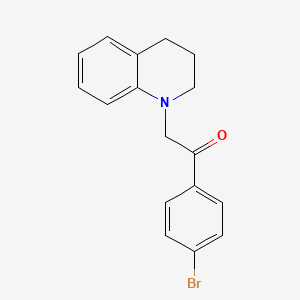
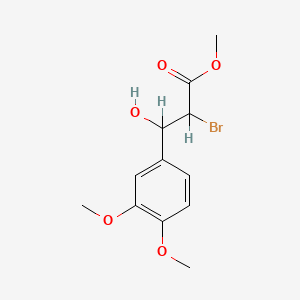
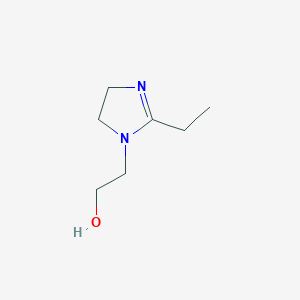


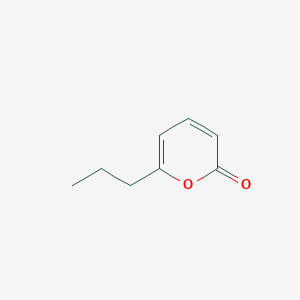
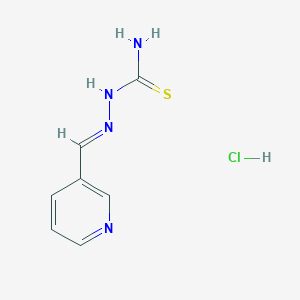
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

